Cas no 1122-97-0 (4-(Methylthio)thiophenol)
4-(Methylthio)thiophenol Chemical and Physical Properties
Names and Identifiers
-
- 4-(Methylthio)thiophenol
- 4-(Methylmercapto)thiophenol~4-(Methylthio)benzenethiol
- 4-Mehyl Ithio Thiophenol
- 4-(Methylsulfanyl)thiophenol
- 4-(Methylthio)benzenethiol
- 4-Methylthiothiophenol
- p-(Methylthio)thiophenol
- 2-Mercaptophenol
- 4-Mercaptothioanisole
- 4-methylsulfanylbenzenethiol
- 4-Methylthio thiophenol
- 4-(Methylsulfanyl)benzenethiol
- KYMOWQQIZINTJZ-UHFFFAOYSA-N
- p-methylthiothiophenol
- PubChem6825
- 4-methylthio-thiophenol
- 4-Methylthiobenzenethiol
- 4-(Methylthio)-benzenethiol
- 4-methylsulfanyl-benzenethiol
- 4-(Methylmercapto)thiophenol
- KYMOWQQIZINTJZ-UHFFFAOY
- KYMOWQQIZINTJZ-UHFFFAOYSA-
- CS-0204666
- DTXSID90149957
- J-513780
- MFCD00082770
- AKOS015897626
- 1122-97-0
- 4-(methylsulfanyl)benzene-1-thiol
- D91535
- FT-0616824
- 4-(Methylsulfanyl)thiophenol, 96%
- 4-(Methylsulfanyl)benzenethiol #
- SCHEMBL487511
- AS-58229
- J-002745
- A802546
- M1823
- InChI=1/C7H8S2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3
- BP-10916
-
- MDL: MFCD00082770
- Inchi: 1S/C7H8S2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3
- InChI Key: KYMOWQQIZINTJZ-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(=CC=1)S
- BRN: 1931500
Computed Properties
- Exact Mass: 156.00700
- Monoisotopic Mass: 156.007
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 75
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.6
Experimental Properties
- Color/Form: liquid
- Density: 1.19
- Melting Point: 19-23 °C
- Boiling Point: 117°C/3mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.6530
- PSA: 64.10000
- LogP: 2.69720
- Sensitiveness: Air Sensitive
- Solubility: Insoluble in water
4-(Methylthio)thiophenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H319,H334
- Warning Statement: P261,P305+P351+P338,P342+P311
- Hazardous Material transportation number:2810
- WGK Germany:3
- Hazard Category Code: 36-43
- Safety Instruction: S26-S36/37
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- HazardClass:6.1
- PackingGroup:III
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R22; R36/38
4-(Methylthio)thiophenol Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(Methylthio)thiophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M101782-1g |
4-(Methylthio)thiophenol |
1122-97-0 | 96% | 1g |
¥372.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M101782-5g |
4-(Methylthio)thiophenol |
1122-97-0 | 96% | 5g |
¥788.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022028-1g |
4-(Methylthio)thiophenol |
1122-97-0 | 96% | 1g |
¥423 | 2024-05-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 662496-1G |
4-(Methylthio)thiophenol |
1122-97-0 | 1g |
¥502.08 | 2023-11-30 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 662496-10G |
4-(Methylthio)thiophenol |
1122-97-0 | 10g |
¥3173.05 | 2023-11-30 | ||
| TRC | M220118-50mg |
4-(Methylthio)thiophenol |
1122-97-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M220118-100mg |
4-(Methylthio)thiophenol |
1122-97-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M220118-500mg |
4-(Methylthio)thiophenol |
1122-97-0 | 500mg |
$ 95.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M80380-1g |
4-(METHYLTHIO)THIOPHENOL |
1122-97-0 | 1g |
¥468.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M80380-5g |
4-(METHYLTHIO)THIOPHENOL |
1122-97-0 | 5g |
¥938.0 | 2021-09-08 |
4-(Methylthio)thiophenol Suppliers
4-(Methylthio)thiophenol Related Literature
-
Anne-Isabelle Henry,Tyler W. Ueltschi,Michael O. McAnally,Richard P. Van Duyne Faraday Discuss. 2017 205 9
Additional information on 4-(Methylthio)thiophenol
Professional Introduction to 4-(Methylthio)thiophenol (CAS No. 1122-97-0)
4-(Methylthio)thiophenol, with the chemical name 4-(Methylthio)thiophenol, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular formula is C6H7NS, and it is characterized by the presence of a thiophene ring substituted with a methylthio group at the 4-position. This compound has garnered considerable attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and material science. The CAS number CAS No. 1122-97-0 uniquely identifies this substance and facilitates its recognition in scientific literature and industrial applications.
The synthesis of 4-(Methylthio)thiophenol typically involves the reaction of thiophenol with methyl sulfide under controlled conditions. This process requires careful optimization to ensure high yield and purity, which are critical for its intended applications. Recent advancements in catalytic methods have improved the efficiency of these synthetic routes, making the production of this compound more sustainable and scalable.
In pharmaceutical research, 4-(Methylthio)thiophenol has been explored as a key intermediate in the development of various therapeutic agents. Its structural motif, consisting of a thiophene ring with a sulfur-containing side chain, makes it a valuable building block for heterocyclic compounds. These compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the methylthio group enhances its reactivity, allowing for further functionalization and diversification of its pharmacological profile.
Recent studies have highlighted the potential of 4-(Methylthio)thiophenol in the development of novel antimicrobial agents. The thiophene ring is a common structural feature in many natural products and drugs that exhibit potent antimicrobial activity. By incorporating this moiety into new molecular architectures, researchers aim to overcome emerging challenges related to antibiotic resistance. Preliminary results from in vitro assays suggest that derivatives of 4-(Methylthio)thiophenol exhibit promising activity against various bacterial strains, including those resistant to conventional antibiotics.
Beyond pharmaceutical applications, 4-(Methylthio)thiophenol finds utility in material science, particularly in the synthesis of organic semiconductors and conductive polymers. The thiophene ring's ability to participate in π-stacking interactions makes it an excellent candidate for designing materials with enhanced electronic properties. Researchers have successfully incorporated 4-(Methylthio)thiophenol into polymers that exhibit high charge carrier mobility, making them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.
The compound's unique chemical properties also make it valuable in agrochemical research. Thiophene derivatives are known to possess herbicidal and fungicidal activities, and 4-(Methylthio)thiophenol has been investigated as a potential precursor for developing new crop protection agents. Its structural flexibility allows for modifications that can fine-tune its biological activity, making it possible to design compounds that are more effective against specific pests while minimizing environmental impact.
In conclusion, 4-(Methylthio)thiophenol (CAS No. 1122-97-0) is a multifaceted compound with significant potential across various scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, its applications in material science, and its utility in agrochemical research underscore its importance in modern chemistry. As research continues to uncover new applications and refine synthetic methodologies, the importance of this compound is expected to grow further.
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